2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 4-bromophenylmethyl group and an ethanol moiety. Piperazine derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that similar compounds with a piperazine ring structure have been found to interact with various receptors, including α receptors .
Mode of Action
Compounds with similar structures have been found to block α receptors , suggesting that 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol may have a similar interaction with its targets.
Pharmacokinetics
It is known that the piperazine ring structure, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: 2-[4-[(4-Phenyl)methyl]piperazin-1-yl]ethanol.
Substitution: 2-[4-[(4-Aminophenyl)methyl]piperazin-1-yl]ethanol or 2-[4-[(4-Mercaptophenyl)methyl]piperazin-1-yl]ethanol.
Scientific Research Applications
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro, fluoro, or methoxy analogs .
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYMJAPCVCOFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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